molecular formula C15H17BrFNO B1379375 (3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide CAS No. 1609409-49-5

(3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide

Cat. No.: B1379375
CAS No.: 1609409-49-5
M. Wt: 326.2 g/mol
InChI Key: PKXMWUOPWMWPNO-UHFFFAOYSA-N
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Description

(3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide (CAS: 418792-57-1) is a hydrobromide salt of a secondary amine featuring two benzyl substituents: a 3-fluorobenzyl group and a 4-methoxybenzyl group. It is primarily utilized as a pharmaceutical intermediate, with applications in biochemical research, agrochemicals, and drug development .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO.BrH/c1-18-15-7-5-12(6-8-15)10-17-11-13-3-2-4-14(16)9-13;/h2-9,17H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXMWUOPWMWPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-49-5
Record name Benzenemethanamine, 3-fluoro-N-[(4-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide typically involves the reaction of 3-fluorobenzylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H17BrFNOC_{15}H_{17}BrFNO and features a unique structure that combines a fluorobenzyl moiety with a methoxybenzyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Pharmacological Applications

  • Neurological Disorders :
    • Research indicates that compounds similar to (3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide may act as ligands for sigma receptors, particularly σ1 receptors, which are implicated in various neurological disorders such as depression and schizophrenia. Ligands that bind selectively to these receptors have shown promise in preclinical studies for treating such conditions .
  • Anticancer Activity :
    • The compound's structural features suggest potential anticancer properties. It is hypothesized that the fluorobenzyl group may enhance binding affinity to cancer-related targets, thereby inhibiting tumor growth. Studies have demonstrated that related compounds can inhibit tubulin polymerization, a critical process in cancer cell division .
  • Drug Development :
    • The synthesis of derivatives of this compound is being explored to enhance its pharmacological profile. Modifications to the amine structure could lead to improved efficacy and reduced toxicity, making it a candidate for further development as a therapeutic agent .

Sigma Receptor Binding Studies

A study focused on the binding affinities of various substituted benzyl compounds revealed that modifications similar to those found in this compound significantly increase affinity for σ1 receptors. For instance, compounds with substituted benzyl groups displayed K_i values ranging from 0.48 nM to 59.6 nM, indicating strong receptor interactions .

Anticancer Mechanisms

Research on related compounds has shown their ability to disrupt microtubule dynamics, which is essential for cancer cell proliferation. In vitro studies demonstrated that these compounds could effectively inhibit cell growth in various cancer cell lines, suggesting a viable pathway for therapeutic application .

Synthetic Strategies

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with commercially available fluorobenzyl and methoxybenzyl derivatives.
  • Reactions : Key reactions include nucleophilic substitutions and coupling reactions under controlled conditions to ensure high purity and yield.
  • Purification : Techniques such as silica gel chromatography are employed to isolate the desired product from by-products and unreacted materials .

Mechanism of Action

The mechanism of action of (3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory pathways.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs vary in substituents on the benzyl groups, which influence physicochemical and biological properties. A comparative analysis is provided in Table 1.

Table 1: Structural Features of (3-Fluorobenzyl)(4-methoxybenzyl)amine Hydrobromide and Analogs

Compound Name Substituent 1 Substituent 2 Molecular Formula Molecular Weight (g/mol) CAS Number Reference ID
This compound 3-Fluorobenzyl 4-Methoxybenzyl C₁₅H₁₅FNO·HBr ~316.2 418792-57-1
(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide 2,3-Dimethoxybenzyl 4-Methoxybenzyl C₁₇H₂₂BrNO₃ 368.27 1609409-42-8
(4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide 4-Methoxybenzyl 3-Nitrobenzyl C₁₅H₁₇BrN₂O₃ 353.22 1609396-11-3
(4-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide 4-Fluorobenzyl 2-Methoxybenzyl C₁₅H₁₅FNO·HBr ~316.2 499997-38-5
2-(4-Chlorophenyl)ethylamine hydrobromide 4-Ethoxybenzyl 2-(4-Chlorophenyl)ethyl C₁₇H₂₀ClNO·HBr 371.0 1609409-27-9
(4-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide 4-Methoxybenzyl 2-Naphthylmethyl C₁₉H₁₉NO·HBr 358.0 1609404-23-0

Key Observations :

  • Electron-Withdrawing vs.
  • Bulkiness : The naphthyl group in increases steric hindrance, which may reduce receptor binding efficiency compared to smaller substituents.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Purity Solubility (Predicted) LogP (Calculated) Stability Considerations Reference ID
This compound 99% Moderate in polar solvents ~2.5 Stable under inert conditions
(4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide Unreported Low in water ~3.1 Nitro group may cause photodegradation
(4-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide 95% Low in polar solvents ~3.8 Hydrolytically stable

Key Observations :

  • The target compound’s moderate LogP (~2.5) suggests better membrane permeability than analogs with higher hydrophobicity (e.g., ).
  • The nitro group in introduces instability risks under light or heat, limiting its utility in long-term applications.

Table 3: Application Comparison

Compound Name Primary Applications Supplier Availability Reference ID
This compound Pharmaceutical intermediates, agrochemicals Global (China, US, India)
(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide Research chemicals, catalysis Limited (3 suppliers)
2-(4-Chlorophenyl)ethylamine hydrobromide Specialty chemicals Discontinued in some regions

Key Observations :

  • The target compound’s broad applicability in pharmaceuticals and agrochemicals is supported by its commercial availability and high purity .

Biological Activity

(3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C15_{15}H16_{16}BrFNO
  • Molecular Weight : 325.2 g/mol
  • IUPAC Name : this compound

The presence of the fluorine atom and the methoxy group are significant in modulating the compound's biological activity.

Research indicates that this compound exhibits several biological activities, particularly in cancer cell lines. Its mechanisms include:

  • Inhibition of Cell Proliferation : The compound has shown low micromolar antiproliferative activity against various cancer cell lines. For instance, in studies involving triple-negative breast cancer (TNBC) cell lines, it significantly reduced cell viability and proliferation rates .
  • Antimigratory Effects : The compound also demonstrated antimigratory activity, which is crucial in cancer metastasis. In vitro assays indicated that treatment with this compound led to decreased serum-stimulated migration in cancer cells .
  • Protein-Protein Interaction Disruption : It is hypothesized that this compound disrupts critical protein-protein interactions within the focal adhesion kinase (FAK) signaling pathway, which is vital for tumor progression and metastasis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed Concentration/IC50 Cell Line Tested
Antiproliferative ActivitySignificant reduction in cell viabilityLow micromolar rangeMDA-MB-231 (TNBC)
Antimigratory ActivityDecreased migration in Boyden chamber assaysNot specifiedMDA-MB-231
Protein Interaction DisruptionAltered localization of FAKNot specifiedMDA-MB-231

Case Studies and Research Findings

Several studies have explored the effects of similar compounds and their derivatives, providing insights into the potential of this compound:

  • Case Study on FAK Inhibition : In a study focusing on FAK inhibitors, a related compound exhibited significant inhibition of FAK-mediated signaling pathways, leading to reduced tumor size and metastasis in animal models . This suggests that this compound may share similar properties.
  • Cytotoxicity Studies : Another study reported that derivatives with similar structural motifs displayed cytotoxic effects against various cancer cell lines, including colon adenocarcinoma and melanoma . This highlights the potential for broad-spectrum anticancer activity.
  • Mechanistic Insights : The ability of compounds containing fluorinated groups to enhance binding affinity to target proteins has been documented, suggesting that the fluorine atom in this compound may enhance its biological efficacy through improved pharmacokinetic properties .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide
Reactant of Route 2
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(3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide

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